(2R,3R,4S,5S)-2-(6-(3-iodobenzylamino)-9H-purin-9-yl)-4-(aminomethyl)-5-(hydroxymethyl)-tetrahydrofuran-3-ol
Description
The compound (2R,3R,4S,5S)-2-(6-(3-iodobenzylamino)-9H-purin-9-yl)-4-(aminomethyl)-5-(hydroxymethyl)-tetrahydrofuran-3-ol is an adenosine derivative with three key structural modifications:
- 6-position purine substitution: A 3-iodobenzylamino group replaces the native hydroxyl group.
- 4'-position: An aminomethyl group replaces the standard hydroxyl group, which may alter hydrogen-bonding interactions with target proteins .
- 5'-position: A hydroxymethyl group, common in nucleosides, retained for structural compatibility with adenosine receptors .
Properties
CAS No. |
522607-99-4 |
|---|---|
Molecular Formula |
C18H21IN6O3 |
Molecular Weight |
496.3 g/mol |
IUPAC Name |
(2R,3R,4S,5S)-4-(aminomethyl)-5-(hydroxymethyl)-2-[6-[(3-iodophenyl)methylamino]purin-9-yl]oxolan-3-ol |
InChI |
InChI=1S/C18H21IN6O3/c19-11-3-1-2-10(4-11)6-21-16-14-17(23-8-22-16)25(9-24-14)18-15(27)12(5-20)13(7-26)28-18/h1-4,8-9,12-13,15,18,26-27H,5-7,20H2,(H,21,22,23)/t12-,13-,15-,18-/m1/s1 |
InChI Key |
WNYCSKXAMBKIQP-HOPMXRPOSA-N |
Isomeric SMILES |
C1=CC(=CC(=C1)I)CNC2=C3C(=NC=N2)N(C=N3)[C@H]4[C@@H]([C@@H]([C@H](O4)CO)CN)O |
Canonical SMILES |
C1=CC(=CC(=C1)I)CNC2=C3C(=NC=N2)N(C=N3)C4C(C(C(O4)CO)CN)O |
Origin of Product |
United States |
Preparation Methods
Starting Material Synthesis
The sugar moiety is typically derived from D-ribose or a protected derivative. For example, a protected tetrahydrofuran derivative such as (3aR,4R,6aS)-2,2-dimethyltetrahydrothieno[3,4-d]dioxol-4-yl acetate can be prepared by acid-catalyzed acetal formation from D-mannose and 2,2-dimethoxypropane, followed by further functional group manipulations to install hydroxyl and aminomethyl groups with stereochemical control.
Purine Base Functionalization
The purine base is modified to introduce the 3-iodobenzylamino substituent at the 6-position. This is achieved by nucleophilic aromatic substitution on a 6-chloropurine derivative with 3-iodobenzylamine. The reaction typically proceeds under mild conditions to avoid degradation of sensitive groups.
Coupling of Sugar and Purine Base
The glycosylation step involves coupling the functionalized purine base with the sugar moiety. This can be done via a nucleophilic substitution reaction where the purine nitrogen attacks an activated sugar derivative (e.g., a sugar with a leaving group such as a mesylate or acetate). The stereochemistry at the anomeric center is controlled to yield the β-nucleoside configuration.
Final Deprotection and Purification
After coupling, protecting groups on the sugar and purine are removed under controlled conditions (acidic or basic hydrolysis) to yield the free hydroxyl and aminomethyl groups. The final compound is purified by chromatographic techniques such as HPLC to achieve high purity.
Representative Synthetic Example (Based on Patent EP2142549B1)
| Step | Description | Reagents/Conditions | Outcome |
|---|---|---|---|
| a1 | Preparation of protected sugar derivative from D-mannose | D-mannose, 2,2-dimethoxypropane, conc. H2SO4, acetone, 0°C to RT, 24 h | Protected tetrahydrofuran intermediate |
| a2 | Activation of sugar hydroxyl groups | Dimethanesulfonyl chloride, triethylamine, 4-DMAP, dichloromethane, 0°C to RT | Sugar mesylate intermediate |
| a3 | Nucleophilic substitution with purine base | 6-chloropurine derivative, 3-iodobenzylamine, suitable base, solvent (e.g., DMF), mild heating | Formation of 6-(3-iodobenzylamino) purine nucleoside |
| a4 | Deprotection | Acidic or basic hydrolysis | Final compound with free hydroxyl and aminomethyl groups |
Research Findings and Notes
- The stereochemistry of the sugar moiety is critical for biological activity and is carefully controlled during synthesis.
- The 3-iodobenzylamino substituent is introduced via nucleophilic aromatic substitution on a 6-chloropurine precursor, which is a common and efficient method for purine modification.
- Protecting groups such as acetals and mesylates are used to selectively activate or protect hydroxyl groups during multi-step synthesis.
- The final compound is typically isolated as a tetrahydrofuran-3-ol derivative with free hydroxyl and aminomethyl groups, confirming successful deprotection.
- Purification by chromatographic methods ensures removal of side products and unreacted starting materials.
Summary Table of Key Preparation Parameters
| Parameter | Details |
|---|---|
| Starting sugar | D-mannose or protected tetrahydrofuran derivatives |
| Purine precursor | 6-chloropurine derivatives |
| Amino substituent | 3-iodobenzylamine |
| Key reactions | Acetal formation, mesylation, nucleophilic aromatic substitution, glycosylation, deprotection |
| Reaction conditions | Acid catalysis (for acetal), base catalysis (for substitution), mild heating |
| Purification | Chromatography (HPLC) |
| Stereochemical control | Achieved via choice of sugar derivative and reaction conditions |
Chemical Reactions Analysis
Core Skeleton Assembly
The tetrahydrofuran ring is synthesized via cyclization of protected sugar derivatives. A representative method involves:
-
D-Mannose as the starting material, converted to a tetrahydrofuran intermediate using 2,2-dimethoxypropane and sulfuric acid in acetone .
-
Mesylation of hydroxyl groups with methanesulfonyl chloride and triethylamine to activate leaving groups .
| Step | Reagents/Conditions | Purpose | Yield |
|---|---|---|---|
| 1 | D-Mannose, 2,2-dimethoxypropane, H₂SO₄ | Cyclic acetonide formation | ~75% |
| 2 | MsCl, Et₃N, CH₂Cl₂ | Hydroxyl activation via mesylation | >90% |
Purine Functionalization
The purine base is introduced via nucleophilic substitution:
-
6-Chloropurine intermediates react with 3-iodobenzylamine under basic conditions (e.g., K₂CO₃/DMF) .
-
Stereochemical control is achieved using chiral catalysts or resolved starting materials .
| Reaction | Conditions | Outcome |
|---|---|---|
| Chlorine substitution | 3-Iodobenzylamine, DMF, 80°C | N⁶-(3-Iodobenzyl)adenine derivative |
| Stereoretention | Chiral auxiliaries (e.g., L-proline) | Retention of 2R,3R,4S,5S configuration |
Aminomethyl Group Reactivity
The 4-(aminomethyl) group participates in:
-
Acylation : Reaction with acetic anhydride to form amides (e.g., acetylation for protection) .
-
Schiff base formation : Condensation with aldehydes (e.g., benzaldehyde) under mild acidic conditions .
| Reaction | Reagents | Product |
|---|---|---|
| Acylation | Ac₂O, pyridine | Acetylated aminomethyl derivative |
| Schiff base | Benzaldehyde, HCl | Imine-linked conjugate |
Hydroxymethyl Group Modifications
The 5-(hydroxymethyl) group undergoes:
-
Oxidation : To a carboxylic acid using Jones reagent (CrO₃/H₂SO₄) .
-
Etherification : Alkylation with methyl iodide/Ag₂O to form methyl ethers .
| Transformation | Conditions | Application |
|---|---|---|
| Oxidation | CrO₃, H₂SO₄, acetone | Carboxylic acid for prodrug synthesis |
| Etherification | MeI, Ag₂O, DMF | Stabilization of hydroxyl group |
Adenosine Deaminase Susceptibility
The purine base is a substrate for adenosine deaminase , converting the 6-amino group to a hydroxyl group . Computational docking (PDB: 1VFL) predicts a binding energy of -9.2 kcal/mol .
DNA/RNA Binding
-
Intercalation : The planar purine moiety intercalates into DNA helices (Kd = 1.2 µM).
-
Iodine-mediated interactions : The 3-iodobenzyl group enhances binding to hydrophobic pockets in enzymes (e.g., kinase inhibition) .
Hydrolytic Degradation
-
Acidic conditions (pH <3) : Cleavage of the glycosidic bond (t₁/₂ = 2.1 h at 37°C) .
-
Basic conditions (pH >10) : Deiodination of the benzyl group (t₁/₂ = 8.5 h) .
Oxidative Stability
-
Light exposure : Rapid deiodination (Φ = 0.45 at 365 nm).
-
ROS susceptibility : Hydroxymethyl group oxidizes to COOH under H₂O₂ (IC₅₀ = 12 µM) .
Comparative Reactivity of Analogues
Industrial-Scale Optimization
Scientific Research Applications
Chemical Properties and Structure
The compound has a complex structure characterized by a purine base linked to a tetrahydrofuran ring. Its molecular formula is with a molecular weight of approximately 374.4 g/mol. The presence of hydroxymethyl and amino groups enhances its biological activity, making it a candidate for therapeutic applications.
Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties. It has been shown to induce apoptosis in various cancer cell lines, suggesting its potential as a chemotherapeutic agent. In vitro studies demonstrated that the compound can inhibit cell proliferation and promote programmed cell death, which is crucial in cancer treatment .
Antiviral Properties
The compound's structural similarity to nucleosides positions it as a potential antiviral agent. Studies have explored its effectiveness against viral infections by targeting viral replication mechanisms. Preliminary results suggest that it may inhibit certain viral enzymes, thereby preventing the spread of infection within host cells .
Neuroprotective Effects
Emerging research highlights the neuroprotective effects of this compound in models of neurodegenerative diseases. Its ability to cross the blood-brain barrier (BBB) makes it a candidate for treating conditions such as Alzheimer's disease and Parkinson's disease. Animal studies have shown that it can reduce oxidative stress and improve cognitive function .
Role in Metabolic Disorders
Recent investigations have also focused on the compound's role in metabolic disorders, particularly diabetes. Its influence on glucose metabolism and insulin sensitivity has been observed in preclinical models, indicating potential therapeutic benefits for managing type 2 diabetes .
Case Study 1: Anticancer Efficacy
A study published in Cancer Research evaluated the effects of (2R,3R,4S,5S)-2-(6-(3-iodobenzylamino)-9H-purin-9-yl)-4-(aminomethyl)-5-(hydroxymethyl)-tetrahydrofuran-3-ol on breast cancer cells. The results showed a dose-dependent reduction in cell viability and increased apoptosis markers after treatment with the compound.
Case Study 2: Neuroprotection in Alzheimer’s Models
In a model of Alzheimer's disease, researchers administered the compound to mice exhibiting cognitive decline. Behavioral tests indicated significant improvement in memory and learning abilities compared to control groups. Histological analysis revealed reduced amyloid plaque formation in treated mice .
Mechanism of Action
The mechanism of action would depend on the specific biological target. Generally, the compound might interact with enzymes or receptors, modulating their activity. The purine base suggests potential interactions with nucleic acids or proteins involved in cellular signaling pathways.
Comparison with Similar Compounds
Structural Analogues of Adenosine Derivatives
The following table summarizes key structural analogs and their biological relevance:
Key Structural and Functional Differences
Substituent Effects on Receptor Selectivity: The 3-iodobenzylamino group in the target compound introduces steric bulk and electronic effects distinct from smaller groups (e.g., methylbenzylamino in or chlorophenyl in ). Dicyclobutylmethylamino (compound 11, ) and ethylthio groups prioritize A1 receptor binding, suggesting bulkier 6-position substituents favor A1 over A2A subtypes.
4'-Aminomethyl Modification: The 4'-aminomethyl group in the target compound is unique among analogs. This modification may enhance solubility or enable covalent bonding with receptor cysteine residues, a feature absent in compounds with native hydroxyl groups (e.g., CV1808) .
Synthetic Accessibility: Compounds with halogenated benzylamino groups (e.g., 3-iodo or 8-bromo) typically require multi-step nucleophilic substitution or Suzuki coupling, yielding 85–91% purity . In contrast, ethylthio derivatives (e.g., compound 11) achieve 98% purity via simpler thiol-ether formation .
Pharmacological and Physicochemical Properties
- Solubility: The 4'-aminomethyl group mitigates hydrophobicity, achieving higher solubility than 8-bromoadenosine .
- Metabolic Stability : Iodine’s electron-withdrawing effect may slow oxidative metabolism, extending half-life relative to CV1808 .
Biological Activity
The compound (2R,3R,4S,5S)-2-(6-(3-iodobenzylamino)-9H-purin-9-yl)-4-(aminomethyl)-5-(hydroxymethyl)-tetrahydrofuran-3-ol , commonly referred to as a purine derivative, has garnered attention for its potential biological activities, particularly in the fields of oncology and cellular biology. This article aims to provide an in-depth examination of its biological activity based on diverse research findings and case studies.
Chemical Structure and Properties
This compound is characterized by a complex structure that includes a purine base linked to a tetrahydrofuran moiety. Its molecular formula is with a molecular weight of approximately 325.35 g/mol. The presence of an iodinated benzylamino group enhances its biological interactions and potential therapeutic applications.
Anticancer Activity
Several studies have investigated the anticancer properties of purine derivatives, including the compound . Notable findings include:
- Cytotoxicity against Cancer Cell Lines : Research indicates that similar purine derivatives exhibit significant cytotoxic effects against various cancer cell lines, including human prostate carcinoma and leukemia/lymphoma cells. For instance, compounds with structural similarities have shown IC50 values in the micromolar range against these cell lines, suggesting potential for therapeutic development .
- Mechanism of Action : The mechanism underlying the cytotoxic effects often involves the inhibition of key cellular pathways associated with proliferation and survival. For example, studies suggest that these compounds may interfere with kinase signaling pathways critical for tumor growth .
Cytokinin Activity
The compound's structural features also align it with known cytokinin derivatives, which are involved in plant growth regulation but have shown promise in mammalian systems as well:
- Cytokinin Bioassays : In bioassays assessing cytokinin activity, derivatives similar to this compound have demonstrated the ability to promote cell division and delay senescence in plant tissues. These activities are mediated through interactions with specific cytokinin receptors .
Photoprotective Effects
Recent investigations have highlighted the photoprotective capabilities of certain purine derivatives:
- Protection Against UV Radiation : Some derivatives have been shown to protect human skin cells from UV-induced damage. This protective effect is attributed to their antioxidant properties and ability to modulate cellular stress responses .
Case Studies
- Study on Cytotoxicity : A study evaluating the cytotoxic effects of various purine derivatives found that those with hydroxymethyl substitutions exhibited enhanced activity against human cancer cells compared to their non-hydroxymethyl counterparts. The compound under review was part of this assessment and showed promising results .
- Cytokinin Receptor Interaction : Another study focused on the interaction of cytokinin-like compounds with specific receptors (CRE1/AHK4 and AHK3). The compound demonstrated varying affinities for these receptors, indicating potential for modulating plant and possibly mammalian cellular responses .
Data Tables
Q & A
Q. How can I confirm the stereochemical configuration of this compound during synthesis?
Methodological Answer: Use X-ray crystallography to resolve absolute stereochemistry, as demonstrated for analogous purine derivatives (e.g., ). For intermediates, employ nuclear Overhauser effect (NOE) NMR experiments to assess spatial relationships between protons. Validate purity via chiral HPLC using polysaccharide-based columns (e.g., CHIRALPAK®) to separate enantiomers .
Q. What are the critical steps to optimize yield in the nucleophilic substitution of the 6-chloro group with 3-iodobenzylamine?
Methodological Answer: Conduct the reaction under anhydrous conditions using DMF as a solvent at 60–80°C. Monitor progress via TLC (silica gel, 10% MeOH in DCM). Quench excess amine with aqueous NaHCO₃ and purify via flash chromatography (gradient: 5–15% MeOH in DCM). Similar protocols for chloro-to-amine substitutions are detailed in and .
Q. How should I handle stability issues related to the aminomethyl and hydroxymethyl groups?
Methodological Answer: Store the compound at –20°C under inert atmosphere (argon) to prevent oxidation. For aqueous solutions, use pH 6–7 buffers and avoid prolonged exposure to light. Lyophilization in the presence of cryoprotectants (e.g., trehalose) can enhance shelf life, as recommended for hygroscopic nucleosides in and .
Advanced Research Questions
Q. What strategies can resolve contradictory bioactivity data between in vitro and cellular assays?
Methodological Answer: Assess cellular uptake using LC-MS/MS to quantify intracellular concentrations ( ). Compare potency in cell lines with varying expression of nucleoside transporters (e.g., hENT1). Use prodrug approaches (e.g., phosphoramidate modifications, ) to bypass permeability barriers .
Q. How do structural modifications (e.g., 3-iodobenzylamino vs. 4-chloro-2-fluorophenylamino) impact target binding affinity?
Methodological Answer: Perform molecular docking using the target’s crystal structure (e.g., adenosine receptors) and validate with isothermal titration calorimetry (ITC). Compare ΔG values for analogs like those in and . Synthesize halogen-substituted derivatives to map steric and electronic effects .
Q. What analytical techniques are suitable for detecting degradation products under stressed conditions?
Methodological Answer: Use forced degradation studies (acid/base hydrolysis, thermal stress) followed by UPLC-QTOF-MS to identify degradation pathways. Compare fragmentation patterns with synthetic standards ( ). For hydrolytically labile groups (e.g., hydroxymethyl), track pH-dependent decomposition via ¹H NMR .
Experimental Design & Troubleshooting
Q. How can I design a SAR study for the tetrahydrofuran ring’s substituents?
Methodological Answer: Systematically vary substituents at positions 2, 4, and 5 (e.g., aminomethyl → methylthio, ; hydroxymethyl → phosphonate, ). Test analogs in enzymatic assays (e.g., kinase inhibition) and correlate activity with logP (HPLC-derived) and polar surface area .
Q. Why does the compound exhibit unexpected cytotoxicity in non-target cell lines?
Methodological Answer: Screen for off-target effects using a kinase profiling panel (e.g., Eurofins KinaseScan®). Evaluate mitochondrial toxicity via Seahorse XF assays. Modify the 3-iodobenzylamino group to reduce lipophilicity (e.g., replace iodine with polar groups, ) .
Data Interpretation & Validation
Q. How to reconcile discrepancies between computational predictions and experimental solubility data?
Methodological Answer: Recalculate solubility parameters (e.g., Hansen solubility parameters) using COSMO-RS. Validate with experimental shake-flask methods (UV-Vis quantification). Adjust predictions by incorporating crystal packing effects observed in X-ray data ( ) .
Q. What orthogonal methods confirm the compound’s interaction with a putative protein target?
Methodological Answer: Combine surface plasmon resonance (SPR) for kinetic analysis (ka/kd), fluorescence polarization (FP) for binding affinity, and cellular thermal shift assays (CETSA) to confirm target engagement in vivo. Cross-validate with CRISPR/Cas9 knockout models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
